2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
“2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the CAS Number 2230803-86-6 . It has a molecular weight of 407.47 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H25NO5/c26-22(27)21-13-24(9-11-29-12-10-24)15-25(21)23(28)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 407.47 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid is involved in various synthesis processes due to its unique chemical structure. For example, it has been prepared from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), obtained from potassium thiocyanate, showcasing its role in the synthesis of complex organic compounds (Le & Goodnow, 2004). Additionally, the fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is known for its protective role for hydroxy-groups, which is crucial in the synthesis of sensitive organic molecules, particularly in peptide synthesis (Gioeli & Chattopadhyaya, 1982).
Applications in Antiviral Research
The compound's derivatives, specifically N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, have been designed, synthesized, and evaluated as antiviral agents against influenza A/H3N2 virus, indicating its potential in medicinal chemistry and pharmaceutical research (Apaydın et al., 2021). This highlights the relevance of such compounds in developing new therapeutic agents.
Role in Supramolecular Chemistry
The structural motif of this compound and its analogs contribute to supramolecular arrangements due to their ability to form stable, complex structures. This is exemplified in the study of cyclohexane-5-spirohydantoin derivatives, where the substituents on the cyclohexane ring, similar to those in the compound of interest, play a crucial role in supramolecular arrangements, influencing the properties of the resulting materials (Graus et al., 2010).
Contribution to Polymer Science
The compound's derivatives, such as fluorene unit-containing diols, have been utilized in the rapid microwave-promoted synthesis of polyurethanes, demonstrating the compound's utility in polymer science. This method significantly enhances the efficiency of polyurethane synthesis, offering a cleaner and faster alternative to traditional methods (Hiroki et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c26-22(27)21-13-24(9-11-30-12-10-24)15-25(21)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZUGGVHWIHRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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